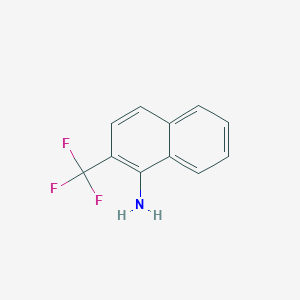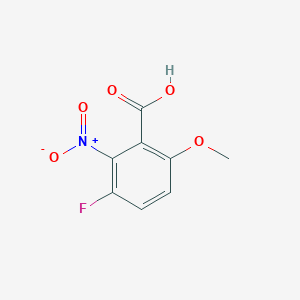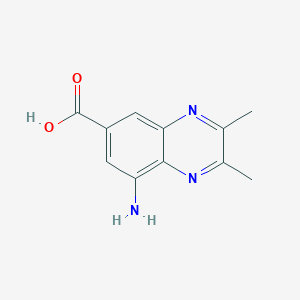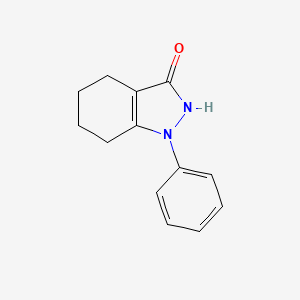
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a phenyl group attached to the indazole core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indazole ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the synthesis of materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one would depend on its specific biological activity. Generally, compounds in the indazole family can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The phenyl group can enhance binding affinity or selectivity towards specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole: The parent compound of the indazole family.
1-Phenylindazole: Similar structure but without the tetrahydro modification.
4,5,6,7-Tetrahydroindazole: Lacks the phenyl group.
Uniqueness
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is unique due to the combination of the phenyl group and the tetrahydroindazole core. This combination can result in distinct chemical properties and biological activities compared to other indazole derivatives.
Propriétés
Numéro CAS |
22820-88-8 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-one |
InChI |
InChI=1S/C13H14N2O/c16-13-11-8-4-5-9-12(11)15(14-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,16) |
Clé InChI |
VSRKGGZDAWBRTF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=O)NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)
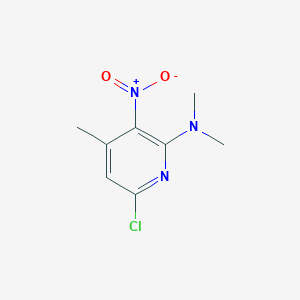
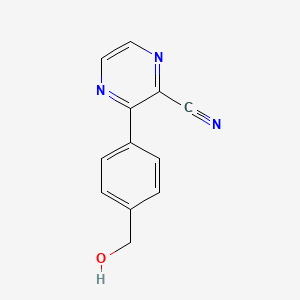
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
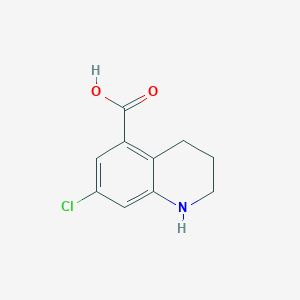

![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
